2-[3-(2-Methylphenyl)phenyl]ethan-1-ol
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Overview
Description
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a phenyl group substituted with a 2-methylphenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to potential antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: An organic compound with a similar phenyl structure but different functional groups.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and ethan-1-ol groups makes it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C15H16O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
WPKZKRAWHVTKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCO |
Origin of Product |
United States |
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